1-Isocyanato-5,6,7,8-tetrahydronaphthalene
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Overview
Description
1-Isocyanato-5,6,7,8-tetrahydronaphthalene is an organic compound with the molecular formula C11H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H13N} + \text{COCl2} \rightarrow \text{C11H11NO} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more scalable methods, such as the reaction of the corresponding amine with diphosgene or triphosgene, which are less hazardous alternatives to phosgene .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form substituted ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-Isocyanato-5,6,7,8-tetrahydronaphthalene has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Research: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds
Mechanism of Action
The mechanism of action of 1-isocyanato-5,6,7,8-tetrahydronaphthalene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Isocyanatonaphthalene: Similar structure but lacks the tetrahydro component.
1-Isocyanato-2,3,4,5-tetrahydronaphthalene: Similar structure with different positioning of the isocyanate group.
Uniqueness: 1-Isocyanato-5,6,7,8-tetrahydronaphthalene is unique due to its specific ring structure and the positioning of the isocyanate group, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
5-isocyanato-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGOJVMAVIDVMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400045 |
Source
|
Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-17-3 |
Source
|
Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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